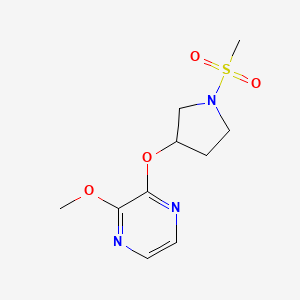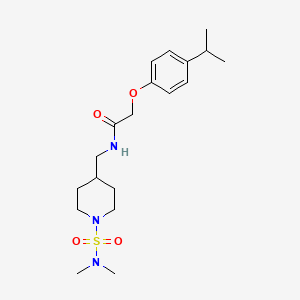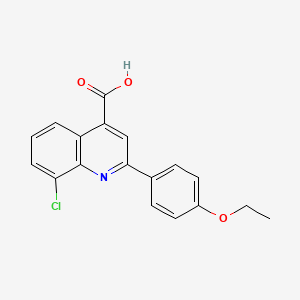
2-Methoxy-3-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazines are a class of organic compounds with the formula C4H4N2. They are aromatic and contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The pyrrolidine ring is a common feature in many pharmaceuticals and natural products, making it a very important structure in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazines typically involves the reaction of 1,2-dicarbonyl compounds with ammonia or primary amines . Pyrrolidines can be synthesized through various methods, including the reaction of amines with ketones or aldehydes followed by reduction .Chemical Reactions Analysis
Pyrazines can undergo various chemical reactions, including hydrogenation, acylation, and halogenation . Pyrrolidines can participate in many reactions such as ring-opening, deprotonation, and N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, pyrazines are often aromatic and planar, while pyrrolidines are aliphatic and have a three-dimensional structure .Applications De Recherche Scientifique
Alkaline Cleavage and Heterocyclic Product Formation
Research has demonstrated the conversion of specific methyl ketones into a variety of heterocyclic products, such as pyridines, pyrazoles, and pyridazines, through alkaline cleavage. These transformations involve novel rearrangements and ring enlargement reactions, showcasing the compound's potential in synthesizing diverse heterocyclic structures (Lempert-Sre´ter & Lempert, 1975).
Reactions with Ammonia, Hydrazine, and Guanidine
The interaction of 4H-pyran-4-thiones with ammonia, hydrazine, and guanidine has been studied, leading to the formation of 4(1H)-pyridinethiones, bis(4-pyridyl) disulfide, and a variety of pyrazoles and pyridazines. These reactions highlight the versatility of these compounds in generating novel heterocyclic structures (BessoHiromichi et al., 1978).
Kinetics of Methylsulphinyl and Methylthio-Group Replacement
Studies on the kinetics of reactions involving the replacement of methylsulphinyl and methylthio-groups in nitrogen heterocycles by methoxide ion have shown high reactivity, offering insights into the reactivity patterns of these groups in different heterocyclic frameworks (Barlin & Brown, 1968).
Synthesis of Inotropic Agents
Investigations into the synthesis of novel inotropic agents have identified imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines with significant potency. These studies underline the critical role of nitrogen position in affecting the pharmacological properties of these compounds, demonstrating their potential in developing new therapeutics for heart failure (Spitzer et al., 1988).
Transformations into Fused Heterocycles
Research on the transformations of certain pyrrolones into fused heterocycles, such as azepines and pyrrolo[2,3-c]isoxazoles, showcases the chemical versatility of these compounds in synthesizing complex heterocyclic structures with potential applications in medicinal chemistry and material science (El-Nabi, 2002).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-methoxy-3-(1-methylsulfonylpyrrolidin-3-yl)oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c1-16-9-10(12-5-4-11-9)17-8-3-6-13(7-8)18(2,14)15/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQJCQHCGUVVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2814814.png)



![N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2814820.png)


![1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)-](/img/structure/B2814825.png)

![1-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2814828.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2814832.png)
![N-(2,4-dimethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2814833.png)
![N-[(E)-(2-Chlorophenyl)methylideneamino]-2-(4,5-dichloroimidazol-1-yl)acetamide](/img/structure/B2814835.png)